molecular formula C5H3F3N2O2 B1396598 2-(Trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 2090733-07-4

2-(Trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No. B1396598
M. Wt: 180.08 g/mol
InChI Key: NUDUQRFWVVQTNT-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)pyrazole-3-carboxylic acid” is a heterocyclic compound . It is a pyrazole derivative, which is a class of compounds that contain a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(Trifluoromethyl)pyrazole-3-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology was studied, where the compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Chemical Reactions Analysis

Pyrazoles, including “2-(Trifluoromethyl)pyrazole-3-carboxylic acid”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo alkylation with alkyl iodides to afford the N-alkyl pyrazoles .

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of NH-pyrazole-3/5-carboxylic acids : A study reported the transformation of 3/5-trifluoromethylpyrazoles derivative into NH-pyrazole-3/5-carboxylic acids, illustrating access to NH-pyrazole-3/5-carboxylic acids which are otherwise difficult to prepare (Ermolenko et al., 2013).

Chemical Reactions and Derivatives

  • Transformation into Trifluoromethyl Group : Research on 3,4-bis- and 3,4,5-tris(trifluoromethyl)pyrazoles developed practical synthetic approaches, crucial for the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group (Gerus et al., 2012).
  • Trifluoromethylated 3-(pyrazolyl)indoles Synthesis : A study synthesized trifluoromethylated 3-(pyrazolyl)indoles from 2-(trifluoromethyl)comanic acid, demonstrating the utility of this compound in synthesizing complex chemical structures (Usachev et al., 2012).

Advanced Material and Catalyst Development

  • Catalytic Applications : A study on nano organo solid acids, including those with a urea moiety, highlighted their potential as catalysts in various chemical reactions, demonstrating the versatility of pyrazole-3-carboxylic acid derivatives in catalysis (Zolfigol et al., 2015).

Biological and Pharmaceutical Research

  • Nematocidal Evaluation : Research on the nematocidal activity of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlights the potential biological applications of these compounds in agrochemicals (Zhao et al., 2017).

Safety And Hazards

While specific safety and hazard information for “2-(Trifluoromethyl)pyrazole-3-carboxylic acid” is not available in the retrieved sources, it is generally advised to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Future Directions

Pyrazoles, including “2-(Trifluoromethyl)pyrazole-3-carboxylic acid”, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Their wide range of applications suggests a promising future in various fields of science.

properties

IUPAC Name

2-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-3(4(11)12)1-2-9-10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDUQRFWVVQTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrazole-3-carboxylic acid

CAS RN

2090733-07-4
Record name 1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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